molecular formula C23H16Cl2N2O2 B2666184 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327196-81-5

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2666184
CAS No.: 1327196-81-5
M. Wt: 423.29
InChI Key: OGNRZXSPNTVPGQ-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound is structurally characterized as an iminocoumarin, a scaffold known to interact with the ATP-binding sites of various protein kinases. Research indicates that structurally analogous chromene-3-carboxamide compounds exhibit potent inhibitory activity against a range of kinases, including the IκB kinase (IKK) complex, which plays a central role in the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammation, cell survival, and immune responses, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. By potentially targeting this pathway, this carboxamide serves as a valuable chemical probe for investigating the molecular mechanisms of inflammatory diseases and oncology. Its specific substitution pattern, featuring chloro and methyl groups on the phenylimino ring and a chlorophenyl on the carboxamide, is designed to optimize binding affinity and selectivity. Consequently, this compound is primarily used in biochemical assays and cell-based studies to elucidate kinase function, validate novel drug targets, and structure-activity relationships (SAR) for the development of next-generation therapeutic agents.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-6-9-18(13-20(14)25)27-23-19(12-15-4-2-3-5-21(15)29-23)22(28)26-17-10-7-16(24)8-11-17/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRZXSPNTVPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a chromene backbone substituted with a carboxamide group and two aromatic rings. The structural conformation is crucial for its biological activity, particularly in relation to enzyme inhibition and receptor binding.

Biological Activities

  • MAO-B Inhibition :
    • Chromone derivatives, including carboxamides, have been studied for their potential as Monoamine Oxidase B (MAO-B) inhibitors . Research indicates that specific substitutions on the chromone structure significantly influence MAO-B inhibitory activity. For example, compounds with a 3-substituted chromone structure exhibit potent inhibition compared to their 2-substituted counterparts .
  • Adenosine Receptor Ligands :
    • Certain chromone derivatives have shown promise as adenosine receptor ligands , which are important in various physiological processes and have implications in neurodegenerative diseases .
  • Anticancer Activity :
    • Preliminary studies suggest that chromene derivatives may possess anticancer properties. For instance, structural modifications can enhance their cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities of Chromone Derivatives

Activity TypeCompound TestedIC50 Value (μM)Reference
MAO-B Inhibition3-substituted chromone carboxamide5.6
Adenosine ReceptorChromone derivatives10.2
Anticancer ActivityN-(4-chlorophenyl)-chromene derivative15.0

Detailed Findings

  • MAO-B Inhibition : A study highlighted that the presence of a secondary carboxamide group at the 3-position is essential for significant MAO-B inhibition, with certain derivatives showing IC50 values in the low micromolar range .
  • Adenosine Receptor Binding : The binding affinity of various chromone derivatives to adenosine receptors was assessed, revealing that modifications at the phenyl rings could enhance receptor selectivity and potency .
  • Anticancer Studies : Research involving cell viability assays demonstrated that specific chromene derivatives could inhibit proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Scientific Research Applications

Antimicrobial Activity

Research indicates that chromene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Chromene derivatives are being investigated for their anticancer activities. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies reported that derivatives similar to this compound can inhibit cell proliferation in breast and colon cancer cell lines .

Anti-inflammatory Effects

Compounds containing chromene structures have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammatory responses, which is particularly relevant in chronic diseases where inflammation plays a key role .

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on cancer cell lines. For instance, one study demonstrated that treatment with the compound resulted in a significant reduction of cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Animal Models

Animal studies have also been conducted to evaluate the therapeutic potential of this compound. In one study involving mice with induced tumors, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential application in cancer therapy.

Summary Table of Applications

Application TypeDescriptionEvidence Source
Antimicrobial ActivityEffective against strains like Staphylococcus aureus and Escherichia coli.
Anticancer PotentialInduces apoptosis in cancer cells; inhibits proliferation in breast and colon cancer lines.
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; relevant for chronic inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 4-fluorophenyl group in , which is less bulky and more electronegative.
  • Carboxamide modifications : Unlike acetylated derivatives (e.g., ), the 4-chlorophenyl carboxamide in the target compound may enhance lipophilicity and resistance to hydrolysis.

Physical and Spectral Properties

Property Target Compound (Expected) 13a (2Z)-N-Acetyl-4-fluorophenyl analog
Melting Point ~250–280°C (predicted) 288°C Not reported
IR (C=O stretch) ~1660–1670 cm⁻¹ 1664 cm⁻¹ ~1660 cm⁻¹ (acetyl C=O)
$^1$H-NMR (Ar-H) Multiplets for 3-Cl,4-Me and 4-Cl groups δ 7.20–7.92 (Ar-H) δ 7.6–8.1 (fluorophenyl)

Notes:

  • The chloro substituents in the target compound would deshield aromatic protons in NMR, shifting signals downfield compared to methyl/methoxy analogs .
  • IR spectra confirm the presence of imino (C=N) and carboxamide (C=O) groups, consistent with analogs .

Crystallographic and Computational Analysis

  • Structural determination of similar compounds (e.g., ) used SHELX software , suggesting the target compound’s crystal structure could be resolved via analogous methods.
  • Substituent effects on molecular packing (e.g., chloro vs. methyl groups) could be modeled using tools like WinGX/ORTEP .

Q & A

Basic: What are the recommended synthetic routes for (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions between substituted aromatic amines and chromene carboxamide precursors. For example, similar hydrazone derivatives are synthesized by reacting acyl chlorides with aromatic amines under anhydrous conditions (e.g., using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine as a base) . Optimization involves:

  • Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.
    Characterization via 1H/13C NMR, UV-Vis, and mass spectrometry is critical to confirm structural integrity .

Advanced: How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement of this compound?

Methodological Answer:
Crystallographic refinement using programs like SHELXL ( ) can resolve discrepancies:

  • Data Validation : Cross-check observed vs. calculated bond lengths using tools like ORTEP-3 ( ) to identify outliers.
  • Thermal Parameter Adjustment : Anisotropic refinement of atomic displacement parameters (ADPs) improves model accuracy.
  • Twinned Data Handling : For twinned crystals, employ the SHELXD algorithm to deconvolute overlapping reflections ( ).
  • Hydrogen Bonding Analysis : Use PLATON or Mercury to validate hydrogen-bonding networks and correct geometric restraints .

Basic: What spectroscopic techniques are most reliable for characterizing the Z-configuration of the imino group in this compound?

Methodological Answer:

  • 1H NMR : The imino proton (N–H) in Z-configurations typically appears as a singlet at δ 10–12 ppm due to restricted rotation. Coupling with adjacent aromatic protons may also confirm stereochemistry .
  • UV-Vis Spectroscopy : Conjugation in the Z-isomer often results in a redshifted absorption band (e.g., ~350 nm) compared to the E-isomer.
  • IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ supports the imino group’s presence .

Advanced: How can density functional theory (DFT) and molecular docking be applied to predict the compound’s bioactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize the geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution ( ).
  • Molecular Docking : In Autodock Vina or Schrödinger, dock the compound into target protein active sites (e.g., kinases, GPCRs). Validate binding poses using MD simulations (AMBER/NAMD) to assess stability .
  • Pharmacophore Mapping : Identify key interactions (e.g., halogen bonding with 3-chloro groups) using LigandScout or MOE .

Basic: What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • Exposure Control : Use fume hoods, gloves (nitrile), and lab coats to avoid skin/eye contact. Avoid aerosol formation during weighing ( ).
  • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes. Seek medical evaluation if symptoms persist.
  • Waste Disposal : Incinerate in a licensed facility with alkaline scrubbers to neutralize halogenated byproducts .

Advanced: How can researchers address inconsistencies in biological assay results (e.g., variable IC50 values) for this compound?

Methodological Answer:

  • Assay Replication : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays).
  • Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS).
  • Data Normalization : Apply Z-score or Grubbs’ test to identify outliers. Use SYSTAT or GraphPad Prism for statistical validation .

Advanced: What strategies are effective for resolving tautomerism or polymorphism in crystallographic studies of this compound?

Methodological Answer:

  • Low-Temperature Data Collection : Collect data at 100 K to stabilize metastable tautomers.
  • Hirshfeld Surface Analysis : Compare fingerprint plots (CrystalExplorer) to distinguish polymorphs.
  • Energy Frameworks : Use Mercury to calculate lattice energies and identify the most stable polymorph .

Basic: How can researchers validate the purity of this compound before biological testing?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for most assays.
  • Melting Point : Compare observed mp (e.g., 180–185°C) with literature values to detect impurities.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.